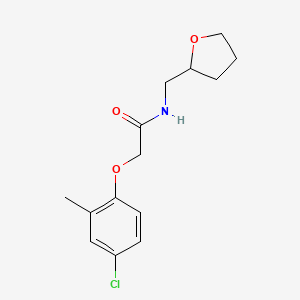
2-(4-chloro-2-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as "Compound A" and has been studied extensively due to its potential therapeutic applications. In
Aplicaciones Científicas De Investigación
Compound A has been studied for its potential therapeutic applications in various fields, including cancer research, inflammation, and neurological disorders. In cancer research, Compound A has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation is a common feature of many diseases, and Compound A has been shown to have anti-inflammatory properties. In neurological disorders, Compound A has been shown to have neuroprotective effects and improve cognitive function.
Mecanismo De Acción
The mechanism of action of Compound A is not fully understood, but it is believed to act on multiple cellular pathways. Compound A has been shown to inhibit the activity of various enzymes and transcription factors involved in cancer cell growth. It also inhibits the production of pro-inflammatory cytokines, which are responsible for the inflammatory response. In neurological disorders, Compound A has been shown to modulate the activity of neurotransmitters and improve neuronal signaling.
Biochemical and Physiological Effects:
Compound A has been shown to have various biochemical and physiological effects. In cancer research, Compound A has been shown to induce apoptosis and inhibit cell proliferation. In inflammation, Compound A has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurological disorders, Compound A has been shown to improve cognitive function and protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound A has several advantages for lab experiments. It has a high purity and yield, making it suitable for in vitro and in vivo experiments. It has also been shown to have low toxicity and is well-tolerated in animal models. However, Compound A has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some experiments. It also has a short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
For research on Compound A include the development of more efficient synthesis methods, investigation of the mechanism of action, and clinical trials to evaluate its therapeutic potential in humans.
Métodos De Síntesis
The synthesis of Compound A involves the reaction of 4-chloro-2-methylphenol with N-(tetrahydro-2-furanylmethyl)acetamide in the presence of a base. The reaction produces Compound A as a white solid with a purity of over 95%. The synthesis of Compound A has been optimized to provide a high yield and purity, making it suitable for scientific research.
Propiedades
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-10-7-11(15)4-5-13(10)19-9-14(17)16-8-12-3-2-6-18-12/h4-5,7,12H,2-3,6,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKADRAFENEPCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

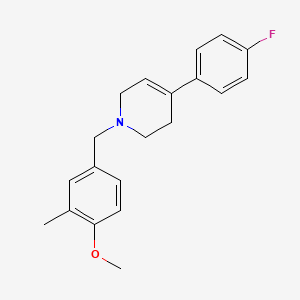
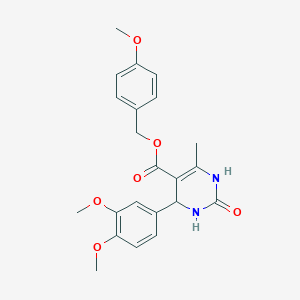
![methyl 9-ethyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate hydrochloride](/img/structure/B5070613.png)

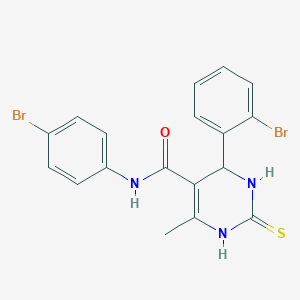
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine oxalate](/img/structure/B5070627.png)
![N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B5070645.png)
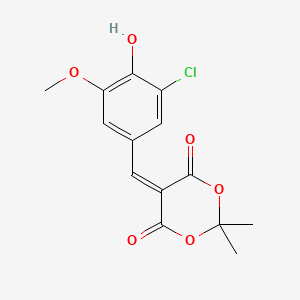
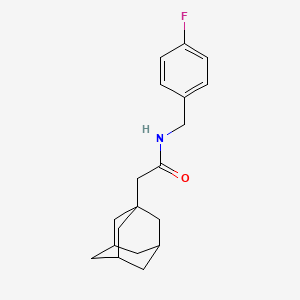

![3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide](/img/structure/B5070671.png)
![2-(4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)pyrimidine](/img/structure/B5070684.png)
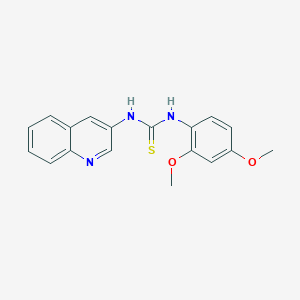
![4-[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5070692.png)